methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate
Overview
Description
Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate is a chemical compound with the molecular formula C10H7ClN2O2S2 It is known for its unique structure, which includes a dithiazole ring and a benzenecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate typically involves the reaction of 4-chloro-5H-1,2,3-dithiazole with methyl 4-aminobenzoate. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product. The reaction mechanism involves the formation of a Schiff base, followed by cyclization to form the dithiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The dithiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chlorine atom in the dithiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted dithiazole derivatives .
Scientific Research Applications
Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate involves its interaction with specific molecular targets. The dithiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dithiazole derivatives and benzenecarboxylate esters. Examples include:
- Methyl 4-[(4-bromo-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate
- Methyl 4-[(4-fluoro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate .
Uniqueness
Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate is unique due to the presence of the chlorine atom in the dithiazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for studying the effects of halogen substitution on the properties of dithiazole derivatives .
Properties
IUPAC Name |
methyl 4-[(4-chlorodithiazol-5-ylidene)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S2/c1-15-10(14)6-2-4-7(5-3-6)12-9-8(11)13-17-16-9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJYCSAKUHWDGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=C2C(=NSS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173648 | |
Record name | Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-63-3 | |
Record name | Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303145-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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